Single-Digit Nanomolar HSF1 Pathway Inhibition in U2OS Cells vs. Representative Patent Examples
Example 39 (target compound) inhibits 17-AAG-induced HSF1 pathway activity in human U2OS cells with an IC50 of 2.80 nM (HSP72 reduction readout) [1]. In contrast, Example 1 from the same patent series shows an IC50 of 12 nM in SKOV3 cells (3.3-fold higher nominal concentration; cell-line difference precludes direct numerical ratio calculation), and Example 80 exhibits an IC50 of 220 nM in SKOV3 cells, representing a ~79-fold weaker nominal potency than Example 39 [2]. Even when restricted to the same U2OS assay platform, the closest available comparator, NXP800 (Example 169), displays an IC50 of 56 nM—a 20-fold difference favoring Example 39 [3].
| Evidence Dimension | Cellular HSF1 pathway inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.80 nM (U2OS cells, HSP72 induction) |
| Comparator Or Baseline | Example 1: 12 nM (SKOV3 cells); Example 80: 220 nM (SKOV3 cells); NXP800 (Example 169): 56 nM (U2OS cells) |
| Quantified Difference | 3.3-fold to 79-fold nominal improvement over patent examples; 20-fold improvement over NXP800 in U2OS cells |
| Conditions | 17-AAG-induced HSF1 pathway activation; 1 hr compound preincubation; HSP72 endpoint measured after 17-AAG addition |
Why This Matters
The 20-fold greater potency in U2OS cells compared to NXP800, a known HSF1 inhibitor, positions Example 39 as a more sensitive probe for studying HSF1-dependent transcriptional programs.
- [1] BindingDB Entry BDBM50234074. IC50 = 2.80 nM. Assay: Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells (HSP72 reduction). View Source
- [2] BindingDB Entries BDBM50234073 (Example 1, IC50 = 12 nM) and BDBM50234079 (Example 80, IC50 = 220 nM). HSF1 pathway inhibition in SKOV3 cells. View Source
- [3] Anjiechem NXP800 product page (citing patent data). NXP800 (CCT361814, Example 169) inhibits U2OS cell viability with IC50 = 0.056 μM (56 nM). View Source
